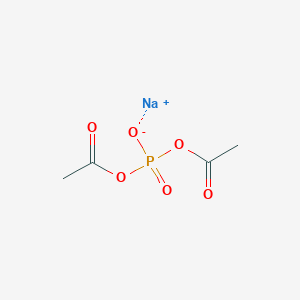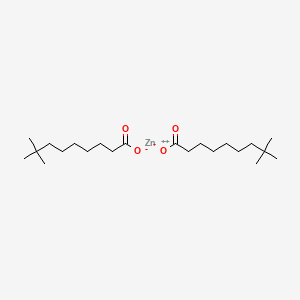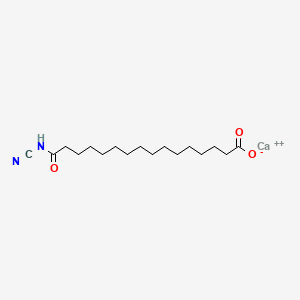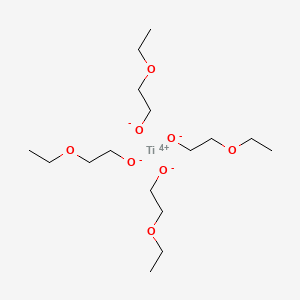![molecular formula C25H35NO2 B12642864 (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole CAS No. 920509-98-4](/img/structure/B12642864.png)
(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound. It features a naphthalene ring substituted with a decyloxy group and an oxazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound’s stereochemistry is specified by the (4R) configuration, indicating the spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole typically involves several steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes alkylation to introduce the decyloxy group at the 6-position.
Oxazole Ring Formation: The naphthalene derivative is then subjected to cyclization reactions to form the oxazole ring. This step often involves the use of reagents like ethylamine and appropriate catalysts under controlled temperature and pressure conditions.
Stereoselective Synthesis: The final step involves ensuring the correct (4R) stereochemistry, which may require chiral catalysts or specific reaction conditions to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis systems, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound might be used to investigate its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential bioactivity could make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure might confer specific biological activities, making it a potential lead compound for developing new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-2-[6-(Octyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole: Similar structure with an octyloxy group instead of a decyloxy group.
(4R)-2-[6-(Hexyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole: Similar structure with a hexyloxy group instead of a decyloxy group.
(4R)-2-[6-(Butyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole: Similar structure with a butyloxy group instead of a decyloxy group.
Uniqueness
The uniqueness of (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole lies in its specific combination of functional groups and stereochemistry. The decyloxy group provides hydrophobic characteristics, while the oxazole ring and naphthalene core contribute to its overall reactivity and potential bioactivity.
Propriétés
Numéro CAS |
920509-98-4 |
|---|---|
Formule moléculaire |
C25H35NO2 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
(4R)-2-(6-decoxynaphthalen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H35NO2/c1-3-5-6-7-8-9-10-11-16-27-24-15-14-20-17-22(13-12-21(20)18-24)25-26-23(4-2)19-28-25/h12-15,17-18,23H,3-11,16,19H2,1-2H3/t23-/m1/s1 |
Clé InChI |
XKYJJGDZCYQGTA-HSZRJFAPSA-N |
SMILES isomérique |
CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=N[C@@H](CO3)CC |
SMILES canonique |
CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NC(CO3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)

![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)



